D-Serine benzyl ester benzenesulfonate
Description
Contextualization within Stereoselective Amino Acid Chemistry
Stereoselective synthesis, the ability to preferentially create one stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry. In the context of amino acids, this is particularly crucial as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. D-amino acids, once considered rare, are now recognized as important signaling molecules in various biological processes. nih.govnih.gov
The synthesis of chiral amino acid analogues, such as those derived from D-serine, is a significant area of research. researchgate.netdocumentsdelivered.com Methodologies have been developed to produce enantiomerically pure D-serine derivatives, which can then be incorporated into peptides and other complex molecules. researchgate.net The stereoselective synthesis of such compounds allows for the precise control of molecular architecture, which is essential for studying structure-activity relationships and designing molecules with specific biological functions.
Significance of D-Serine Derivatives in Contemporary Research
D-serine itself plays a vital role in the central nervous system as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is integral to synaptic plasticity, learning, and memory. nih.govnih.gov This has spurred considerable research into D-serine and its derivatives as potential modulators of NMDA receptor activity. nih.gov While much of this research has focused on the hydrochloride salt of D-serine benzyl (B1604629) ester, the underlying principles of utilizing a protected form of D-serine are relevant. The modification of D-serine, such as through esterification, can alter its properties, potentially enhancing its utility in research applications. nih.gov
Derivatives of D-serine are employed to investigate fundamental biological processes. For instance, they are used to study the roles of D-amino acids in both physiological and pathological conditions. nih.govyoutube.com Research has explored the involvement of D-serine in conditions like traumatic brain injury and Alzheimer's disease. youtube.com Furthermore, the metabolism of D-serine is a key area of investigation, with studies focusing on enzymes like D-amino acid oxidase and serine racemase. nih.govyoutube.com
Overview of Benzyl Ester and Benzenesulfonate (B1194179) Moieties in Advanced Organic Synthesis and Medicinal Chemistry
The benzyl ester and benzenesulfonate components of D-serine benzyl ester benzenesulfonate each contribute unique and valuable properties to the molecule, making it a versatile tool in both organic synthesis and medicinal chemistry.
Benzyl Esters:
Benzyl esters are widely used as protecting groups for carboxylic acids in organic synthesis. organic-chemistry.orgnih.gov Their stability under various reaction conditions, coupled with the relative ease of their removal through methods like catalytic hydrogenation, makes them highly advantageous. organic-chemistry.org The synthesis of benzyl esters can be achieved through several methods, including palladium-catalyzed C-H acyloxylation and reactions mediated by reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.govacs.orgbeilstein-journals.org This protecting group strategy is crucial in multi-step syntheses of complex molecules, preventing the carboxylic acid from undergoing unwanted reactions. nih.gov
Benzenesulfonate Moieties:
Benzenesulfonic acid is a strong organic acid, and its conjugate base, benzenesulfonate, is frequently used to form salts of pharmaceutical compounds. wikipedia.orgacs.org These salts, often referred to as "besilates," can improve the solubility, stability, and handling of active pharmaceutical ingredients. wikipedia.org Benzenesulfonic acid itself is a key intermediate in industrial organic chemistry and can be used as a catalyst or a protecting group in certain synthetic transformations. wikipedia.org While sulfonamides have seen more extensive use in medicinal chemistry, recent research has highlighted the potential of aromatic sulfonates, like benzenesulfonates, as scaffolds for developing new therapeutic agents, including those with anticancer activity. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526106 | |
| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-77-7 | |
| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine benzyl ester benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Precursor Utilization in D-Serine Benzyl (B1604629) Ester Benzenesulfonate (B1194179) Synthesis
The creation of D-Serine benzyl ester benzenesulfonate involves a multi-step process that begins with key precursor molecules. These precursors are carefully chosen to allow for selective modifications at different parts of the D-serine molecule.
Role of D-Serine Benzyl Ester Hydrochloride as a Key Intermediate
D-Serine benzyl ester hydrochloride serves as a crucial intermediate in the synthesis of this compound. chemimpex.com This compound is a chiral amino acid derivative synthesized from D-serine. The hydrochloride salt form provides stability and facilitates handling during the synthetic process. chemimpex.com Its application is significant in peptide synthesis and as a building block for creating more complex molecules, including those with potential applications in neuroscience research. chemimpex.com The presence of the benzyl ester group is a key feature, offering protection to the carboxylic acid functionality of the D-serine molecule.
Strategic Application of the Benzyl Ester Protecting Group in Carboxyl Functionality
The protection of the carboxyl group of an amino acid is a fundamental step in peptide synthesis to prevent unwanted side reactions. gcwgandhinagar.com The benzyl ester is a commonly employed protecting group for this purpose. gcwgandhinagar.compeptide.com It is typically introduced through a Fischer-Speier esterification reaction, where the amino acid is treated with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netresearchgate.net This method is advantageous as it often allows for the isolation of the product as a stable salt. researchgate.net
The benzyl ester group is favored for several reasons. It is stable under various reaction conditions, including those used for the removal of other protecting groups, which is a key aspect of orthogonal protection strategies. peptide.comnumberanalytics.com Furthermore, the benzyl group can enhance the affinity of the amino acid monomer for certain enzymes in chemoenzymatic polymerization, potentially broadening the scope of substrates that can be used. acs.org The removal of the benzyl ester group is typically achieved through hydrogenolysis, a mild condition that does not affect most other protecting groups.
Introduction of the Benzenesulfonate Counterion for Synthetic Advantages
The benzenesulfonate anion is introduced to form a salt with the D-Serine benzyl ester. This salt formation offers several synthetic advantages. Salts are often crystalline solids, which facilitates their purification through recrystallization, leading to a product with high purity. sigmaaldrich.com The benzenesulfonate counterion can also improve the handling characteristics and stability of the compound. The formation of the this compound salt is a critical step in obtaining the final, stable, and pure product. sigmaaldrich.comcymitquimica.com
Advanced Protecting Group Strategies in D-Serine Chemistry
The synthesis of peptides and other complex molecules derived from D-serine necessitates the use of protecting groups to shield reactive functional groups. Advanced strategies, such as the use of orthogonal protecting groups, are essential for multi-step syntheses. numberanalytics.comslideshare.net
N-terminal Protection Modalities (e.g., Boc, Fmoc) in D-Serine Derivative Synthesis
To control the sequence of amino acid addition during peptide synthesis, the amino group of the N-terminal amino acid must be protected. Two of the most widely used N-terminal protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. slideshare.net
The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). slideshare.net This strategy is well-established in solid-phase peptide synthesis (SPPS). slideshare.net
Orthogonal Protection Schemes for Multistep Syntheses
In the synthesis of complex peptides or modified amino acid derivatives, it is often necessary to protect multiple functional groups that need to be deprotected at different stages of the synthesis. numberanalytics.com This is where orthogonal protection schemes become invaluable. numberanalytics.comumb.edu An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others. numberanalytics.com
For instance, in the synthesis of a D-serine derivative, one might use an Fmoc group for the N-terminus, a benzyl ester for the C-terminus, and another protecting group for the side-chain hydroxyl group of serine. peptide.com The Fmoc group can be removed with piperidine (B6355638) without affecting the benzyl ester or the side-chain protecting group. chempep.com Subsequently, the benzyl ester can be cleaved by hydrogenolysis, leaving the side-chain protection intact for further modification. This level of control is crucial for the successful synthesis of complex molecules with multiple reactive sites. nih.govnih.gov
Chiral Synthesis and Stereoselective Approaches in D-Serine Analogues
The synthesis of D-serine analogues with high enantiomeric purity is critical for their application in constructing biologically active molecules. The inherent chirality of D-serine must be meticulously controlled throughout any synthetic sequence.
Preservation and Control of Chirality in D-Serine Transformations
The preservation of the stereochemical integrity at the α-carbon is a primary concern during the chemical manipulation of D-serine and its derivatives. Racemization can occur under various conditions, particularly those involving enolization of the ester group. The choice of solvent and reaction conditions is therefore paramount.
A highly efficient method for the preparation of enantiomerically pure D-amino acid benzyl esters, such as the p-toluenesulfonate salt of D-serine benzyl ester, involves a Fischer-Speier esterification. nih.govchemwhat.comnih.govcymitquimica.comresearchgate.net This one-step process utilizes benzyl alcohol and an acid catalyst (like p-toluenesulfonic acid) in a solvent that forms an azeotrope with water, driving the reaction to completion. nih.govchemwhat.comnih.govcymitquimica.comresearchgate.net Research has shown that using cyclohexane (B81311) as the azeotropic solvent is superior to benzene (B151609) or toluene (B28343), as it allows for a lower reaction temperature, which significantly suppresses racemization. nih.govcymitquimica.com For instance, the synthesis of D-serine benzyl ester p-toluenesulfonate in refluxing cyclohexane proceeds with high yield and excellent preservation of enantiomeric purity. nih.govcymitquimica.com In contrast, higher boiling point solvents like toluene can lead to partial or complete racemization, especially for amino acids with electron-withdrawing side chains. nih.govnih.govcymitquimica.com
The stability of the chiral center is also crucial during subsequent reactions. For example, in the synthesis of 2,3-diaminopropanols from Nα-Fmoc-O-tert-butyl-D-serine, the chirality of the starting material is preserved throughout a multi-step sequence involving reduction and reductive amination. nih.govresearchgate.netnih.govresearchgate.net This highlights the importance of mild reaction conditions and appropriate protecting group strategies in maintaining stereochemical fidelity.
Multistep Synthetic Sequences Incorporating D-Serine Esters
D-serine esters, including the benzyl ester benzenesulfonate, are valuable intermediates in multistep syntheses due to the versatility of the ester and the free amino and hydroxyl groups, which can be selectively protected and functionalized.
Esterification and Subsequent Derivatization Reactions
The direct esterification of D-serine with benzyl alcohol in the presence of an acid catalyst like benzenesulfonic acid or p-toluenesulfonic acid provides the corresponding salt of the benzyl ester. nih.govnih.govcymitquimica.com This reaction is typically carried out under azeotropic removal of water to achieve high yields.
| Amino Acid | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| D-Serine | Cyclohexane | High | >99 | nih.govcymitquimica.com |
| D-Phenylglycine | Cyclohexane | 93 | 98.8 | nih.govcymitquimica.com |
| L-Lysine | Cyclohexane | 95 | 99.0 | nih.govcymitquimica.com |
| L-Alanine | Toluene | 85 | 93.6 | nih.govcymitquimica.com |
| L-Phenylalanine | Toluene | 90 | 79.2 | nih.govcymitquimica.com |
This table presents data for the synthesis of amino acid benzyl ester p-toluenesulfonates, a close analog of the benzenesulfonate salt, highlighting the effect of solvent on yield and enantiomeric excess.
Once formed, the D-serine benzyl ester can undergo further derivatization. The amino group can be protected with common protecting groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) to allow for selective reactions at the hydroxyl group or for use in peptide synthesis. peptide.compeptide.comiris-biotech.debiosynth.com For instance, the synthesis of N-Boc-O-benzyl-L-serine has been reported via the reaction of N-Boc-serine with benzyl bromide. sigmaaldrich.com
Integration into Peptide Synthesis for Bioactive Molecule Construction
D-amino acids are often incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their biological activity. This compound, with its protected carboxyl group, is a suitable building block for peptide synthesis, particularly in solution-phase strategies. peptide.comsigmaaldrich.comrsc.org
In a typical peptide coupling reaction, the amino group of the D-serine benzyl ester would react with the activated carboxyl group of an N-protected amino acid. The benzyl ester group is stable under many standard coupling conditions but can be removed later by hydrogenolysis. peptide.com The use of orthogonal protecting groups is crucial in peptide synthesis. peptide.compeptide.comiris-biotech.debiosynth.com For example, an Fmoc-protected amino acid could be coupled with D-serine benzyl ester. The Fmoc group can be removed under basic conditions to allow for chain elongation, while the benzyl ester remains intact until the final deprotection step. iris-biotech.de
The choice of protecting groups for the side chains of other amino acids in the peptide is also critical to avoid unwanted side reactions. For serine and threonine residues, tert-butyl (tBu) ethers are commonly used in Fmoc-based solid-phase peptide synthesis (SPPS), while benzyl (Bzl) ethers are used in Boc-based strategies. peptide.comiris-biotech.de
Synthesis of Complex Biomolecules from D-Serine Scaffolds (e.g., 2,3-Diaminopropanoic Acid, Kainic Acid)
The chiral framework of D-serine makes it a valuable starting material for the stereoselective synthesis of other complex and biologically important molecules.
Synthesis of 2,3-Diaminopropanoic Acid (Dap): The non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap) is a component of numerous natural products, including antibiotics like bleomycins. nih.govresearchgate.net A synthetic route to orthogonally protected L-Dap methyl esters has been developed starting from Nα-Fmoc-O-tert-butyl-D-serine. nih.govresearchgate.netnih.govresearchgate.net The synthesis involves the reduction of the D-serine derivative to the corresponding aldehyde, followed by a stereospecific reductive amination. nih.govresearchgate.netnih.govresearchgate.net The resulting 2,3-diaminopropanol is then oxidized to afford the desired L-Dap derivative, with the stereochemistry at the α-carbon being inverted during the synthetic sequence. nih.govresearchgate.netnih.govresearchgate.net The use of D-serine is essential to obtain the natural L-Dap stereochemistry. researchgate.net
Synthesis of Kainic Acid: Kainic acid is a potent neuroexcitatory amino acid that has been a target for total synthesis due to its interesting biological activity and complex stereostructure. researchgate.netnih.gov Several synthetic approaches to kainic acid have utilized D-serine as a chiral starting material. For example, a multi-step synthesis of (-)-α-kainic acid has been reported starting from D-serine methyl ester hydrochloride. researchgate.net This synthesis involves a series of transformations including protection of the amino and hydroxyl groups, reduction, and the formation of the pyrrolidine (B122466) ring system characteristic of kainoids. researchgate.net The use of D-serine as the chiral precursor allows for the establishment of the correct absolute stereochemistry in the final product.
Mechanistic Investigations of Chemical Reactions Involving D-Serine Esters and Sulfonates
The chemical behavior of this compound is primarily dictated by the reactivity of its two key functional groups: the sulfonate ester and the benzyl ester. Mechanistic investigations into these moieties provide a framework for understanding the transformations this compound can undergo.
Hydrolysis Kinetics and Proposed Mechanisms of Sulfonate Esters
The hydrolysis of sulfonate esters, particularly aryl benzenesulfonates, has been a subject of considerable research and debate, with studies pointing towards both concerted and stepwise reaction pathways. acs.orgnih.gov The mechanism can be influenced by factors such as the nucleophile, the leaving group, and the solvent environment. rsc.org
The central question in the hydrolysis of these esters is whether the reaction proceeds through a single transition state (concerted mechanism) or involves the formation of a transient pentavalent intermediate (stepwise mechanism). nih.govacs.org For the alkaline hydrolysis of aryl benzenesulfonates, arguments have been presented for both pathways. acs.org
Stepwise vs. Concerted Mechanisms:
Stepwise Addition-Elimination: Some studies have proposed a stepwise mechanism where the rate-limiting step is the formation of a pentacoordinate intermediate. acs.org Evidence for this pathway includes the observation of a break in a Brønsted correlation for the alkaline hydrolysis of a series of aryl benzenesulfonates. rsc.org This break suggests a change in the rate-determining step or mechanism, consistent with the formation of an intermediate. rsc.org Specifically, for poorer leaving groups, a two-step mechanism involving a pentavalent intermediate is favored, driven by the combination of a strong nucleophile and a less effective leaving group. rsc.org
Concerted SN2-type Mechanism: Conversely, other experimental and computational studies find no evidence for a stable intermediate, suggesting a concerted pathway. acs.org Further studies extending the range of leaving groups in the Brønsted plot resulted in a linear correlation, which points towards a single, concerted mechanism for the entire series. acs.org This concerted pathway is thought to proceed via an early transition state with minimal bond cleavage to the leaving group. acs.org
The hydrolysis of aliphatic sulfonate esters can also proceed through different mechanisms. For instance, kinetic experiments on compounds like 1,3-propanesultone and ethyl ethanesulfonate (B1225610) indicate that hydrolysis in water occurs substantially through a BAL1-E1 mechanism, which involves C-O bond fission rather than S-O bond fission. oup.com In the case of ethyl ethanesulfonate, the hydrolysis proceeds entirely by this mechanism. oup.com
Reactivity Profiles of Benzyl Esters in Varied Chemical Environments
The benzyl ester group in this compound exhibits a distinct reactivity profile, largely centered on the cleavage of the ester linkage to yield a carboxylic acid. This deprotection is a common transformation in organic synthesis, particularly in peptide chemistry where benzyl groups are used as protecting groups. organic-chemistry.org
The reactivity of benzyl esters is influenced by the reaction conditions, and several methods exist for their cleavage.
Base-Induced Reactions: In the presence of a strong base like sodium benzyloxide in benzyl alcohol, benzyl esters can undergo complex reactions. For example, benzyl cyanoacetate, when heated with a catalytic amount of sodium benzyloxide, can lead to decarboxylation and further benzylation products. acs.org
Catalytic Hydrogenolysis: A standard and mild method for cleaving benzyl esters is catalytic hydrogenolysis. This involves the use of a palladium catalyst (e.g., palladium on charcoal) and a source of hydrogen. organic-chemistry.org Triethylsilane can be used as an in situ source of molecular hydrogen for this purpose, allowing for the rapid and efficient removal of the benzyl group. organic-chemistry.org
Reductive Cleavage: Benzyl esters can be chemoselectively cleaved using nickel boride in methanol (B129727) at room temperature. This method is notable for its selectivity, as it leaves other ester types (methyl, ethyl, tert-butyl) and other functional groups like benzyl ethers and N-benzylamides intact. organic-chemistry.org
Acid-Catalyzed Hydrolysis: Like other esters, benzyl esters can be hydrolyzed back to the parent carboxylic acid and benzyl alcohol. This reaction is typically carried out in the presence of water and a catalytic amount of acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce benzyl esters to the corresponding primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate which is subsequently reduced. libretexts.org Using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H), especially at low temperatures (-78 °C), allows the reaction to be stopped at the aldehyde stage. libretexts.org
Biological Activities and Neuropharmacological Research Applications
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
D-Serine Benzyl (B1604629) Ester Benzenesulfonate (B1194179) as a Selective NMDA Receptor Modulator
D-Serine benzyl ester benzenesulfonate is a chemical compound utilized in neuroscience research as a selective modulator of N-Methyl-D-Aspartate (NMDA) receptors. chemimpex.com Its structure, which incorporates a benzyl ester group, is designed to enhance its ability to be absorbed and potentially cross the blood-brain barrier, allowing it to interact with targets within the central nervous system. This compound serves as a precursor to D-serine, a crucial endogenous co-agonist of the NMDA receptor. The primary mechanism of action for this compound is to increase the availability of D-serine in the brain. This elevation in D-serine levels subsequently enhances the function of NMDA receptors, particularly in conditions where their activity is diminished.
The selective modulation of NMDA receptors by this compound makes it a valuable tool for investigating the intricate roles of these receptors in various neurological processes. chemimpex.com Researchers utilize this compound to probe the physiological and pathological functions of NMDA receptor signaling pathways. Its application is particularly relevant in studies aiming to understand conditions associated with NMDA receptor hypofunction, such as certain neurological and psychiatric disorders. chemimpex.com
Role of D-Serine as a Co-agonist at NMDA Receptors and its Derivatives
The activation of NMDA receptors is a complex process that requires the binding of both the primary neurotransmitter, glutamate (B1630785), and a co-agonist. jneurosci.orgyoutube.com While glycine (B1666218) was initially thought to be the sole co-agonist, extensive research has established D-serine as a key, and in many brain regions, the primary endogenous co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. jneurosci.orgnih.gov The simultaneous binding of glutamate and D-serine is essential for the opening of the receptor's ion channel, allowing the influx of calcium ions into the neuron. youtube.com This influx of calcium is a critical event that triggers a cascade of intracellular signaling pathways responsible for many forms of synaptic plasticity. biorxiv.org
The significance of D-serine as a co-agonist has led to the development of various derivatives, including D-Serine benzyl ester, to manipulate and study the NMDA receptor system. These derivatives are designed to have improved properties, such as increased lipophilicity, to facilitate their passage across the blood-brain barrier. By effectively increasing the concentration of D-serine at the synapse, these compounds serve as powerful research tools to investigate the consequences of enhanced NMDA receptor activation. The ability to modulate NMDA receptor function through D-serine and its derivatives has been instrumental in elucidating the receptor's role in both normal brain function and in the pathophysiology of various neurological and psychiatric conditions.
Implications in Synaptic Transmission and Neuronal Plasticity
The modulation of NMDA receptors by D-serine has profound implications for synaptic transmission and neuronal plasticity, the cellular mechanisms that are thought to underlie learning and memory. nih.govfrontiersin.org D-serine is considered a gatekeeper of NMDA receptor activity, and its presence is essential for many forms of synaptic plasticity, including long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic strength. nih.govnih.gov
Studies have demonstrated that the enzymatic degradation of D-serine in brain slices can prevent the induction of both LTP and LTD, highlighting its critical role in these processes. nih.gov Conversely, enhancing the availability of D-serine can facilitate the induction of LTP. jneurosci.org The regulation of extracellular D-serine levels, and therefore NMDA receptor-dependent synaptic plasticity, is managed by specific transporters. nih.gov D-serine's influence extends to the structural plasticity of synapses, with research showing that exogenous application of D-serine can increase the number of glutamatergic synapses. frontiersin.org Recent findings also suggest that D-serine can inhibit non-ionotropic NMDA receptor signaling, a form of signaling that does not require ion flux through the receptor channel, adding another layer of complexity to its modulatory role in synaptic plasticity. biorxiv.orgjneurosci.orgnih.govbiorxiv.org
Investigation in Neurological and Psychiatric Disorder Models
Applications in Schizophrenia Research Focusing on NMDA Receptor Hypofunction
A leading hypothesis in the pathophysiology of schizophrenia is the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis, which posits that a deficit in NMDA receptor signaling contributes to the symptoms of the disorder. nih.govnih.gov This has led to significant research into compounds that can enhance NMDA receptor function, with D-serine and its derivatives being of particular interest. researchgate.net this compound is used in preclinical research to model the potential therapeutic effects of augmenting NMDA receptor activity in the context of schizophrenia. chemimpex.com
Clinical studies have provided evidence supporting the NMDA receptor hypofunction hypothesis. Trials involving the administration of D-serine as an add-on to antipsychotic medication have shown improvements in positive, negative, and cognitive symptoms in patients with schizophrenia. nih.gov These findings suggest that increasing the availability of the NMDA receptor co-agonist D-serine can partially ameliorate the synaptic deficits associated with the disorder. Research has also explored the underlying molecular mechanisms, suggesting that alterations in proteins associated with the NMDA receptor, such as serine racemase (the enzyme that synthesizes D-serine), may contribute to NMDA receptor hypofunction in GABAergic interneurons in schizophrenia. nih.gov
| Study Focus | Key Findings | Implication for Schizophrenia | Citation |
| D-Serine as an adjunct to antipsychotics | Significant improvement in positive, negative, and cognitive symptoms. | Supports the NMDA receptor hypofunction hypothesis and the therapeutic potential of D-serine. | nih.gov |
| Molecular mechanisms of NMDA receptor hypofunction | Potential role of reduced serine racemase and D-serine levels in GABAergic neurons. | Provides insight into the cellular basis of NMDA receptor deficits in schizophrenia. | nih.gov |
| D-Serine and its derivatives in research | Used to investigate the consequences of enhancing NMDA receptor activity in preclinical models. | Helps to validate the NMDA receptor as a therapeutic target for schizophrenia. | chemimpex.com |
Exploration in Alzheimer's Disease Pathophysiology
The role of D-serine and NMDA receptor modulation is also being investigated in the context of Alzheimer's disease, a neurodegenerative disorder characterized by progressive cognitive decline. nih.gov While the primary focus in Alzheimer's research has been on amyloid-beta and tau pathologies, there is growing interest in the contribution of synaptic dysfunction, where NMDA receptors play a crucial role. nih.gov this compound is utilized as a research tool to explore how modulating NMDA receptor activity might impact the pathophysiological processes of Alzheimer's disease. chemimpex.com
Prodrug Design Strategies for Enhanced D-Serine Bioavailability
D-Serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, faces significant challenges in its therapeutic application due to poor blood-brain barrier penetration and rapid metabolism. To overcome these limitations, researchers have explored various prodrug strategies aimed at improving its pharmacokinetic profile. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. researchgate.netnih.gov This approach is particularly valuable for enhancing the bioavailability of polar molecules like D-serine for central nervous system applications. rsc.org
One of the most common and classical prodrug strategies involves masking polar functional groups, such as carboxylic acids and alcohols, by converting them into esters. researchgate.net This modification increases the lipophilicity of the drug molecule, thereby enhancing its ability to cross biological membranes, including the blood-brain barrier, via passive diffusion. nih.govresearchgate.netThis compound is a chemical entity that exemplifies this strategy. sigmaaldrich.comsigmaaldrich.com In this compound, the carboxylic acid group of D-serine is esterified with a benzyl group, and the resulting compound is formulated as a benzenesulfonate salt. The benzyl ester moiety increases lipophilicity, while the salt form can improve stability and handling. chemimpex.com Once absorbed and distributed, ubiquitous esterase enzymes in the body are expected to cleave the ester bond, releasing the active D-serine.
Modern prodrug design also incorporates strategies that target specific transporters in the body to facilitate absorption. nih.gov For instance, the peptide transporter 1 (PepT1), which is expressed in the intestine, can be exploited to improve the oral bioavailability of drugs. nih.gov By conjugating a drug to an amino acid or a small peptide, the resulting prodrug can be recognized and actively transported by PepT1, leading to significantly higher absorption compared to the parent drug. nih.govnih.gov
The ideal prodrug possesses several key characteristics: it should be chemically stable, have weak or no pharmacological activity, and be resistant to premature hydrolysis during absorption. nih.govresearchgate.net After reaching the target site, its conversion to the active parent drug should be efficient. nih.gov Research in this area continues to evolve, with the development of sophisticated "lock-in-the-brain" systems where a prodrug crosses the blood-brain barrier and is then modified into a charged, membrane-impermeable molecule, effectively trapping the active compound within the central nervous system. rsc.org
Table 1: Prodrug Design Strategies and Examples
| Strategy | Mechanism | Example Application |
|---|---|---|
| Lipophilicity Enhancement | Masking polar groups (e.g., carboxylic acids, alcohols) with lipophilic moieties (e.g., esters) to increase passive diffusion across membranes. nih.govresearchgate.net | D-Serine benzyl ester : The benzyl ester of D-serine increases its lipid solubility to potentially enhance blood-brain barrier penetration. sigmaaldrich.comchemimpex.com |
| Transporter-Mediated Uptake | Conjugating the drug to a ligand recognized by a specific transporter (e.g., PepT1, MCT1) to facilitate active transport into cells or across barriers. nih.gov | Valacyclovir : An L-valyl ester prodrug of acyclovir (B1169) that targets the PepT1 transporter, resulting in improved oral bioavailability. nih.gov |
| "Lock-In" Systems | Designing a lipophilic prodrug that enters the brain and is then enzymatically converted to a charged, polar molecule that is trapped within the CNS. rsc.org | MP-MUS : A prodrug based on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) designed for brain tumor targeting. rsc.org |
Broader Biological Context of D-Serine and its Synthetic Derivatives
D-serine is a pivotal neuromodulator, primarily recognized for its role as a gliotransmitter that critically regulates glutamatergic neurotransmission. nih.govfrontiersin.org Its most significant interaction is with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. nih.govnih.gov For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist to its glycine-binding site. D-serine serves as a potent endogenous co-agonist at this site, often more potent than glycine itself. nih.govnih.gov The release of D-serine from astrocytes, triggered by glutamate acting on nearby AMPA receptors, allows for the concerted activation of postsynaptic NMDA receptors. nih.govnih.gov The selective enzymatic degradation of D-serine using D-amino acid oxidase (DAAO) has been shown to significantly diminish NMDA-mediated neurotransmission, confirming its role as a primary endogenous ligand for the NMDA receptor's co-agonist site in many brain regions. nih.govnih.gov
Beyond its primary function at NMDA receptors, D-serine also modulates other neurotransmitter systems. Evidence suggests it can interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, another type of ionotropic glutamate receptor, potentially depressing fast glutamatergic transmission. nih.gov Furthermore, D-serine can act on inhibitory glycinergic receptors, although it is a much weaker agonist at these sites compared to glycine. nih.govdrugbank.com Recent findings also indicate that D-serine binds to glutamate-like receptor δ2 (GluRδ2), which is homologous to ionotropic glutamate receptors but not gated by glutamate, playing a role in cerebellar development. nih.gov
The metabolism of D-serine is tightly controlled by specific enzymes that regulate its synthesis and degradation, thereby influencing its availability and signaling function. The primary enzyme responsible for producing D-serine in the brain is Serine Racemase (SR) . nih.govfrontiersin.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine. frontiersin.org Interestingly, SR also has a dual function and can catalyze the β-elimination of water from serine (both L- and D-isomers) to produce pyruvate (B1213749) and ammonia. frontiersin.orgfrontiersin.org This degradation activity is particularly important in brain regions with low levels of the primary D-serine degrading enzyme. frontiersin.org
The main catabolic enzyme for D-serine is D-amino acid oxidase (DAAO) , a peroxisomal flavoenzyme that oxidatively deaminates D-serine to hydroxypyruvate. nih.govnih.gov The activity of DAAO is a critical factor in controlling extracellular D-serine levels, and its distribution in the brain is often inversely correlated with D-serine concentrations. nih.gov The interplay between SR and DAAO creates a dynamic system for regulating D-serine homeostasis, which is essential for preventing excessive NMDA receptor activation. nih.gov
Recent metabolomic studies have revealed another layer of enzymatic influence, showing that D-serine can indirectly affect mitochondrial metabolic pathways. Research indicates that D-serine competes with L-serine for mitochondrial transport. biorxiv.org This competition can limit the availability of mitochondrial L-serine, which is the substrate for serine hydroxymethyltransferase 2 (Shmt2) , the initial enzyme in the mitochondrial one-carbon metabolic pathway. biorxiv.org By depleting the substrate of Shmt2, high levels of D-serine can suppress one-carbon metabolism, which has implications for cellular proliferation and biosynthesis. biorxiv.org
Table 2: Key Enzymes in D-Serine Metabolism
| Enzyme | Function | Cofactor | Location | Impact on D-Serine |
|---|---|---|---|---|
| Serine Racemase (SR) | Synthesizes D-serine from L-serine; also degrades serine to pyruvate. nih.govfrontiersin.org | Pyridoxal-5'-phosphate (PLP) | Primarily glial cells (astrocytes), some neurons. nih.govfrontiersin.org | Synthesis and Degradation |
| D-amino acid oxidase (DAAO) | Degrades D-serine via oxidative deamination to hydroxypyruvate. nih.govnih.gov | Flavin adenine (B156593) dinucleotide (FAD) | Primarily peroxisomes in astrocytes. nih.govnih.gov | Degradation |
| Serine Hydroxymethyltransferase 2 (Shmt2) | Catalyzes the first step of mitochondrial one-carbon metabolism (L-serine to glycine). biorxiv.org | Tetrahydrofolate (THF) | Mitochondria. biorxiv.org | Indirectly inhibited by D-serine competing with L-serine for transport. biorxiv.org |
While D-serine itself is primarily a signaling molecule, its precursor, L-serine, is a central hub in cellular metabolism, playing a crucial role in the biosynthesis of essential biomolecules, including purines and pyrimidines, which are the building blocks of DNA and RNA. nih.govutah.edu The synthesis of D-serine is directly linked to L-serine availability, thus connecting neuromodulation with fundamental biosynthetic pathways.
The most significant contribution of the serine metabolic axis to nucleotide synthesis is through one-carbon metabolism. nih.gov The conversion of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction that donates a one-carbon unit to tetrahydrofolate (THF), producing 5,10-methylene-THF. nih.govaskfilo.com This folate-derived one-carbon unit is indispensable for nucleotide biosynthesis.
In pyrimidine (B1678525) synthesis, 5,10-methylene-THF acts as the one-carbon donor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). askfilo.comvaia.com This step is essential for the synthesis of thymine, a pyrimidine base required for DNA.
In purine (B94841) synthesis, one-carbon units from the folate pool are required at two separate steps in the de novo pathway to build the purine ring structure of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govresearchgate.net Therefore, a robust L-serine synthesis pathway is critical to fuel the one-carbon cycle and sustain the production of purines and pyrimidines necessary for cell proliferation and function. nih.govresearchgate.net
Medicinal Chemistry and Pharmaceutical Development Paradigms
Design and Synthesis of Bioactive Molecules and Therapeutic Agents
D-Serine benzyl (B1604629) ester benzenesulfonate (B1194179) is a protected form of D-serine, an amino acid with crucial functions in biological systems. The protection of the carboxylic acid as a benzyl ester and the formation of a benzenesulfonate salt provide a stable, crystalline solid that is well-suited for use in organic synthesis. sigmaaldrich.com This strategic chemical modification allows for its controlled integration into larger, more complex molecules.
Utilization as a Building Block in Pharmaceutical Development
The primary application of D-Serine benzyl ester benzenesulfonate is as a versatile building block in the synthesis of bioactive molecules. chemimpex.com As a protected amino acid derivative, it is particularly valuable in the multi-step synthesis of peptides and other complex organic compounds. chemimpex.com The benzyl ester group effectively safeguards the carboxylic acid moiety during chemical reactions, allowing for the selective formation of peptide bonds at the amino group.
This compound is a key intermediate for creating peptides containing D-amino acids. chemimpex.com The incorporation of non-natural D-amino acids can enhance the diversity and functionality of peptide libraries, a critical aspect of modern drug discovery. chemimpex.com Its favorable properties, such as high purity and stability, make it a preferred choice for chemists developing novel therapeutic agents. chemimpex.comchemimpex.com
Incorporation into Peptides for Targeted Therapeutic Delivery
Furthermore, serine and its derivatives are integral to advanced peptide synthesis techniques like serine/threonine ligation, which enables the convergent synthesis of large therapeutic peptides and even entire proteins. nih.gov The use of D-serine side chains is also exploited in the solid-phase synthesis of heterocyclic scaffolds known as peptidomimetics, which mimic the structure of peptides but have improved pharmacological properties. mdpi.com
Impact on Physicochemical Properties and Bioavailability of Pharmaceutical Compounds
The chemical structure of this compound directly influences the physicochemical properties and bioavailability of compounds derived from it. The benzyl ester group increases the lipophilicity of the molecule compared to free D-serine. This enhanced lipophilicity can potentially improve a drug's ability to cross cellular membranes and biological barriers, such as the blood-brain barrier.
This modification is also central to prodrug design. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. D-Serine benzyl ester can function as a prodrug, with the ester group being cleaved by enzymes in vivo to release the active D-serine. This strategy can be used to improve the absorption, distribution, and targeting of the parent drug. The benzenesulfonate salt form contributes to the compound's solid-state stability and ease of handling during the manufacturing process, which are critical considerations in pharmaceutical development. chemimpex.comchemimpex.com
Table 1: Physicochemical Properties of D-Serine Derivatives This interactive table provides a comparison of this compound with its related hydrochloride and Boc-protected forms.
| Feature | This compound | D-Serine benzyl ester hydrochloride | Boc-D-serine benzyl ester |
|---|---|---|---|
| CAS Number | 141527-77-7 sigmaaldrich.com | 151651-44-4 chemimpex.com | 141527-78-8 chemimpex.com |
| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S sigmaaldrich.com | C₁₀H₁₃NO₃·HCl chemimpex.com | C₁₅H₂₁NO₅ chemimpex.com |
| Molecular Weight | 353.39 g/mol sigmaaldrich.com | 231.72 g/mol chemimpex.com | 295.34 g/mol chemimpex.com |
| Appearance | Crystals / White to off-white powder sigmaaldrich.com | White to off-white powder chemimpex.com | White to off-white powder chemimpex.com |
| Purity/Assay | ≥98.0% (HPLC) sigmaaldrich.com | ≥99% (HPLC) chemimpex.com | ≥99% (HPLC) chemimpex.com |
| Melting Point | Not specified | 169-174 °C chemimpex.com | 66-70 °C chemimpex.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. By systematically modifying a chemical scaffold and observing the resulting changes in pharmacological effects, researchers can optimize lead compounds to enhance potency and selectivity.
Systematic Modifications and their Pharmacological Consequences
While specific SAR studies on this compound itself are not widely published, research on analogous scaffolds provides a clear framework for understanding potential modifications. For instance, a study on serinol-derived benzoic acid esters identified new scaffolds for inhibiting Human Adenovirus (HAdV) infections. nih.gov Researchers designed and synthesized a library of 38 related compounds, leading to the discovery of four derivatives with potent antiviral activity at low micromolar concentrations, demonstrating that modifications to the ester and other parts of the serine scaffold can have significant pharmacological consequences. nih.gov
Similarly, SAR studies on meperidine derivatives containing a benzyl ester showed that modifications to the ester group led to compounds with decreased affinity for the dopamine (B1211576) transporter (DAT) but high potency and selectivity for the serotonin (B10506) transporter (SERT). researchgate.net These findings underscore the principle that systematic structural changes can be used to fine-tune the pharmacological profile of a drug candidate, improving its therapeutic index by increasing target selectivity.
Site-selective Modification of Peptide Backbones Containing Serine Residues
Site-selective modification of peptide backbones is a powerful strategy for fine-tuning the conformation, stability, and biological properties of peptides. rsc.org Achieving selectivity at specific residues within these biopolymers, however, presents a significant synthetic challenge. rsc.orgresearchgate.net One effective method to achieve site-specific modification involves the incorporation of custom, protected amino acid derivatives during peptide synthesis. rsc.orgchemimpex.com
D-Serine benzyl ester is a protected amino acid derivative that serves as a key building block for the site-selective incorporation of a D-serine residue into a peptide chain. chemimpex.comchemimpex.com The use of the D-enantiomer introduces a non-canonical amino acid, which can fundamentally alter the peptide's secondary structure and its susceptibility to enzymatic degradation, thereby enhancing its stability and biological half-life. researchgate.net The benzyl ester group serves as a protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during the synthesis process. peptide.com This protection is crucial for maintaining the integrity of the side chain while the peptide bond is formed. mblintl.com
This approach of using protected building blocks like Boc-D-serine benzyl ester is integral to both solid-phase and solution-phase peptide synthesis. chemimpex.compeptide.com It allows for the precise placement of the modified serine residue at a predetermined position in the peptide sequence. The benzyl protecting group can be removed in a subsequent step, often simultaneously with cleavage of the peptide from the resin in solid-phase synthesis, to yield the final functional peptide. peptide.com This methodology is distinct from post-translational modification, where an existing serine residue in a fully formed peptide is chemically altered. nih.govacs.orgkcl.ac.uk Instead, it builds the modification directly into the backbone, offering a robust method for creating novel peptides with enhanced therapeutic potential. chemimpex.comchemimpex.com The efficiency of peptide synthesis can be significantly influenced by the choice of ester group, with benzyl esters showing high reactivity and enhancing polymerization yields. acs.org
Role of the Benzenesulfonate Counterion in Pharmaceutical Formulation
The conversion of an active pharmaceutical ingredient (API) into a salt form is a common and critical strategy in drug development, with an estimated 50% of all drugs administered as salts. pharmtech.comsigmaaldrich.compharmasalmanac.com The primary purpose of salt formation is to modify and optimize the physicochemical and biopharmaceutical properties of the API to enhance its stability, solubility, and manufacturability. bohrium.compharmoutsourcing.com The choice of the counterion is paramount, as it significantly influences the properties of the resulting salt. researchgate.net Benzenesulfonic acid is frequently used to form benzenesulfonate salts (also known as besylates), which can offer significant advantages over other salt forms. ncats.ionih.gov
Optimization of Pharmaceutical, Physicochemical, and Biopharmaceutical Properties
The selection of a suitable counterion, such as benzenesulfonate, provides an opportunity to favorably modify a wide range of an API's properties. bohrium.com Sulfonate salts are often chosen for their ability to improve characteristics that are otherwise suboptimal in the free acid or base form of the drug. pharmoutsourcing.comnih.gov
Key properties optimized by benzenesulfonate salt formation include:
Aqueous Solubility and Dissolution Rate: Salt formation is one of the most effective methods to increase the solubility and dissolution rate of poorly soluble ionizable drugs. bohrium.compharmtech.com While hydrochloride salts are very common, sulfonate salts like besylate can offer a better balance of properties. pharmoutsourcing.com The enhanced solubility can directly impact the drug's bioavailability. taylorandfrancis.com
Chemical Stability: The choice of counterion can significantly impact the stability of the API. A well-known example is amlodipine (B1666008), which was initially developed as a maleate (B1232345) salt. This formulation was found to be unstable, leading to the formation of a degradation product. nih.gov The subsequent selection of benzenesulfonate (besylate) as the counterion resulted in a significantly more stable and successful commercial product, amlodipine besylate. nih.govresearchgate.netsrce.hr
Crystallinity and Melting Point: A crystalline salt form is generally preferred for its stability and consistent properties during manufacturing and storage. pharmtech.comslideshare.net Salt formation can convert a low-melting point solid or an amorphous compound into a crystalline solid with a higher, more defined melting point, which is beneficial for processing. pharmtech.com
Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. High hygroscopicity can negatively affect the physical and chemical stability of a drug. Selecting an appropriate salt form, such as a besylate, can often reduce hygroscopicity compared to other salts like hydrochlorides, leading to a more robust drug product. bohrium.com
The following table summarizes the general impact of different common counterions on the properties of an API.
| Counterion Type | Typical Impact on Solubility | Typical Impact on Stability | Common Issues |
|---|---|---|---|
| Hydrochloride | High | Generally Good | Often hygroscopic; can cause precipitation due to common-ion effect in gastric fluid. |
| Benzenesulfonate (Besylate) | Good | Excellent, can prevent specific degradation pathways. | Higher molecular weight compared to HCl; potential for genotoxic sulfonate ester impurities must be controlled. nih.gov |
| Maleate | Good | Variable; can be reactive with the API. | Potential for API degradation via Michael addition. |
| Sodium/Potassium | High (for acidic APIs) | Generally Good | Can be highly hygroscopic. |
Influence on Therapeutic Efficacy and Processing Characteristics of Active Pharmaceutical Ingredients
Improved biopharmaceutical properties can lead to enhanced therapeutic efficacy. For instance, increasing the dissolution rate can improve a drug's oral bioavailability, which is particularly important for compounds with poor water solubility. taylorandfrancis.comnih.gov The formation of a neutral ion pair between the drug and a counterion can also enhance absorption by increasing lipophilicity and membrane permeability. taylorandfrancis.comnih.gov
From a manufacturing perspective, the solid-state properties of the salt form are critical. pharmtech.com A stable, crystalline salt with good flow properties and low hygroscopicity is easier to handle, process, and formulate into a consistent dosage form. bohrium.com The use of sulfonate salts can be advantageous in formulation design, although the increased molecular weight from the counterion must be considered, especially for high-dose drugs. pharmoutsourcing.com Concerns regarding the potential for genotoxic sulfonate ester impurities have been raised, but with sensitive analytical methods and controlled manufacturing processes, these risks can be effectively managed, allowing for the development of superior salt forms. pharmoutsourcing.comnih.gov
The table below outlines how the choice of salt form impacts key API characteristics.
| API Characteristic | Influence of Salt Form Selection | Example Advantage of Benzenesulfonate |
|---|---|---|
| Bioavailability | Can be significantly increased by improving solubility and dissolution rate. taylorandfrancis.com | Provides a good balance of solubility enhancement and stability, leading to reliable absorption. |
| Chemical Stability | The counterion can prevent specific degradation reactions. nih.gov | Amlodipine besylate is chemically more stable than amlodipine maleate. nih.gov |
| Manufacturability | Impacts powder flow, compressibility, and ease of formulation. pharmtech.com | Often produces stable, non-hygroscopic crystalline solids that are amenable to standard manufacturing processes. bohrium.com |
| Patentability | A novel salt form with superior properties can be eligible for patent protection. pharmtech.com | A besylate salt may offer unique, patentable properties over other forms. |
Considerations for Salt Forms in Modern Drug Development
In modern pharmaceutical development, salt selection is recognized as a critical, early-stage activity that can significantly impact the success and timeline of a drug program. pharmtech.com The decision is ideally made before initiating long-term toxicology studies and Phase I clinical trials. pharmtech.com Changing the salt form at a later stage can be costly and time-consuming, as it may require repeating extensive toxicological, formulation, and stability studies. pharmtech.com
The selection process is a multi-faceted exercise that involves balancing various properties to find the optimal form for a specific dosage form and route of administration. bohrium.comresearchgate.net There is no universal salt that is best for all APIs; the choice must be tailored to the specific drug candidate. nih.gov The process often begins with screening a wide range of pharmaceutically acceptable counterions and evaluating the resulting salts for key attributes like crystallinity, solubility, stability, and hygroscopicity. pharmtech.comslideshare.net
While traditional counterions like hydrochloride and sodium remain prevalent, sulfonate salts such as benzenesulfonate offer important alternatives that can solve specific challenges. pharmoutsourcing.comnih.gov Despite concerns about potential impurities, the significant benefits they can provide in terms of stability and other physicochemical properties mean they remain an essential part of a thorough salt selection process. nih.gov Ultimately, a well-designed salt selection study provides a solid foundation for an efficient and successful drug development program. bohrium.com
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for High-Resolution Analysis and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of D-Serine benzyl (B1604629) ester benzenesulfonate (B1194179), as well as for the critical assessment of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and assay of D-Serine benzyl ester benzenesulfonate. Commercial-grade preparations of this compound are routinely tested using HPLC, with a typical purity specification of greater than or equal to 98.0%. researchgate.netsigmaaldrich.com For related salts, such as D-Serine benzyl ester hydrochloride, HPLC analysis has demonstrated purities of 99.6% or higher. This level of purity is essential for its application in sensitive research areas like peptide synthesis, where even minor impurities can lead to significant side reactions or compromise the integrity of the final product.
The HPLC method typically involves a reversed-phase column, where the nonpolar stationary phase separates the compound from polar impurities. The mobile phase composition is optimized to achieve a good peak shape and resolution. Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl and benzenesulfonate moieties contain chromophores that absorb UV light.
Table 1: HPLC Purity Data for D-Serine Benzyl Ester Salts
| Compound | Purity Specification | Reference |
| This compound | ≥98.0% | researchgate.netsigmaaldrich.com |
| D-Serine benzyl ester hydrochloride | ≥99.6% |
Chiral Chromatography for Enantiomeric Purity and Separation
Given that this compound is a chiral molecule, verifying its enantiomeric purity is of paramount importance. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.
One effective approach for the chiral separation of serine involves the use of crown-ether based CSPs. chromatographyonline.com For instance, a ChiroSil® SCA(-) column has been successfully employed for the baseline resolution of D- and L-serine. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are also widely used for the enantiomeric resolution of amino acid esters. yakhak.org The choice of the mobile phase, often a mixture of an alcohol like 2-propanol and a nonpolar solvent like hexane, is critical for achieving optimal separation. yakhak.org Research on the synthesis of enantiopure amino acid benzyl esters has confirmed the use of chiral HPLC to ensure the final product is free from the undesired enantiomer. researchgate.net
Table 2: Chiral HPLC System for Serine Enantiomer Separation
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Crown-ether based (e.g., ChiroSil® SCA(-)) | chromatographyonline.com |
| Mobile Phase Example | 84% MeOH / 16% H₂O, 5 mM HClO₄ | chromatographyonline.com |
| Detection | UV or Fluorescence | yakhak.org |
Derivatization Methods for Enhanced Detection Sensitivity and Selectivity in LC and CE
To enhance the sensitivity and selectivity of detection in liquid chromatography (LC) and capillary electrophoresis (CE), especially when dealing with complex biological matrices, derivatization of the amino acid is a common strategy. For serine, this involves reacting the amino group with a labeling reagent to introduce a fluorophore or a group that is more readily ionizable in mass spectrometry.
A well-established method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.gov This reaction forms fluorescent, diastereomeric isoindole derivatives of D- and L-serine that can be separated on a conventional reversed-phase HPLC column and detected with high sensitivity. nih.gov Other common derivatizing agents for amino acids for LC/MS analysis include dansyl chloride (DNS) and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net For highly sensitive applications, such as the determination of D-serine in human serum by LC-MS/MS, a chiral labeling reagent like (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole has been utilized. researchgate.net
Advanced Spectroscopic Methods for Mechanistic and Structural Elucidation
Spectroscopic techniques provide invaluable information about the molecular structure, stereochemistry, and conformation of this compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra confirm the presence of the key functional groups: the serine backbone, the benzyl ester, and the benzenesulfonate counter-ion.
A particularly important application of NMR in the context of this chiral compound is the determination of enantiomeric purity. This can be achieved by using a chiral solvating agent (CSA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.netnih.gov In the presence of a CSA, the enantiomers of the analyte form diastereomeric complexes that exhibit distinct signals in the ¹H NMR spectrum, allowing for their quantification. researchgate.netnih.gov For serine benzyl ester, this method has been shown to be effective for determining enantiomeric excesses of up to 98%. nih.gov
Table 3: Representative ¹H NMR Signals for Amino Acid Benzyl Esters in the Presence of a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 |
| Serine Cα-H | Varies | Varies (distinct from Diastereomer 1) |
| Benzyl CH₂ | Varies | Varies (distinct from Diastereomer 1) |
Note: The exact chemical shifts are dependent on the solvent and the specific chiral solvating agent used.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the context of this compound, MS is crucial for confirming the mass of the intact molecule and for identifying it in complex mixtures.
When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for monitoring the progress of the synthesis of this compound, allowing for the identification of the product, starting materials, and any by-products in the reaction mixture. In the analysis of D-serine and its derivatives in biological samples, LC-MS/MS (tandem mass spectrometry) provides a high degree of specificity and sensitivity. researchgate.netnih.gov This is achieved by selecting the molecular ion of the derivatized analyte in the first mass spectrometer, fragmenting it, and then detecting a specific fragment ion in the second mass spectrometer. This multiple reaction monitoring (MRM) approach is highly effective for quantitative analysis. researchgate.net
Kinetic Analysis in Biochemical and Synthetic Systems
The kinetic analysis of D-serine derivatives, such as this compound, provides crucial insights into their interactions within biological and synthetic environments. By studying the rates of reactions and binding events, researchers can elucidate mechanisms of action, determine enzyme-substrate specificity, and quantify receptor-ligand interactions. This understanding is fundamental in fields ranging from neurobiology to pharmaceutical development.
Enzyme Activity and Protein-Ligand Interaction Studies Utilizing D-Serine Derivatives
D-serine derivatives are valuable tools for probing the activity of various enzymes and characterizing protein-ligand interactions. The modification of the parent D-serine molecule, for instance by adding a benzyl ester group, can significantly alter its properties, such as lipophilicity and steric profile, thereby influencing its interaction with enzyme active sites.
Research on related serine derivatives demonstrates how these modifications can enhance their utility as enzyme substrates. For example, the benzyl ester group on amino acid monomers has been shown to increase substrate affinity and broaden the substrate specificity for the enzyme papain in chemoenzymatic copolymerization. acs.org This suggests that the benzyl group contributes favorably to binding within the enzyme's active site.
A pertinent example, although involving the L-isomer, is the study of O-benzoyl-L-serine, which is synthesized from L-serine benzyl ester. nih.gov This derivative was found to be an excellent substrate for β-elimination and β-substitution reactions catalyzed by the enzymes tryptophanase and tyrosine phenol-lyase. The maximum reaction velocity (Vmax) for O-benzoyl-L-serine was five to six times higher than that of the natural physiological substrates. nih.gov This notable increase in reaction rate suggests that the binding energy from the aromatic benzoyl group is utilized to lower the energy of the transition state, thereby accelerating catalysis. nih.gov In contrast, O-acetyl-L-serine was a very poor substrate for these same enzymes, highlighting the specific contribution of the larger aromatic moiety to the interaction. nih.gov
These findings illustrate a key principle in using derivatives like D-serine benzyl ester in kinetic studies: the ester group is not merely a protecting group but an active participant in the molecular interaction, influencing both binding affinity and catalytic efficiency. Such derivatives are used to explore the topology of enzyme active sites and to understand the forces that govern substrate recognition and turnover. The enzymes involved in D-serine metabolism, such as serine racemase (SR) and D-amino acid oxidase (DAAO), are primary targets for these kinetic investigations. nih.gov
Below is a data table summarizing kinetic findings for related serine derivatives, illustrating their effectiveness as enzyme substrates.
| Enzyme | Derivative Substrate | Observation | Reference |
| Tryptophanase | O-Benzoyl-L-serine | Vmax is 5- to 6-fold higher than that of physiological substrates. | nih.gov |
| Tyrosine Phenol-Lyase | O-Benzoyl-L-serine | Vmax is 5- to 6-fold higher than that of physiological substrates. | nih.gov |
| Papain | L-Alanine Benzyl Ester | The benzyl ester group enhances the efficiency of chemoenzymatic polymerization compared to other esters. | acs.org |
| Tryptophan Synthase | O-Benzoyl-L-serine | Poor substrate for β-elimination reaction. | nih.gov |
| Tryptophan Synthase | O-Acetyl-L-serine | Poor substrate for β-elimination reaction. | nih.gov |
Kinetic Parameters (e.g., Michaelis-Menten) in Receptor Binding Assays
In the context of neuroscience, D-serine is a critical co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel essential for synaptic plasticity, learning, and memory. nih.gov Derivatives such as D-serine benzyl ester are utilized in research to modulate NMDA receptor activity and to dissect the kinetics of its interaction with the co-agonist binding site. The benzyl ester modification enhances the lipophilicity of D-serine, which may improve its ability to interact with targets in the central nervous system.
Kinetic parameters derived from Michaelis-Menten analysis are fundamental for quantifying these interactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum (Vmax), providing a measure of the affinity between an enzyme and its substrate. In receptor binding assays, analogous constants like the dissociation constant (Kd) or inhibition constant (Ki) describe the affinity of a ligand for a receptor.
Such kinetic data is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a compound's structure to optimize its binding affinity and functional activity at a specific receptor target. For D-serine derivatives, these studies aim to develop potent and selective modulators of the NMDA receptor for research and potential therapeutic applications. The ultimate goal is to correlate specific structural features of the ligand with its kinetic parameters at the receptor, guiding the design of new molecules with desired pharmacological profiles.
The table below presents kinetic data for a related serine derivative, demonstrating the type of parameters obtained in such studies.
| Enzyme / Protein | Derivative Compound | Kinetic Parameter | Value | Reference |
| Bromelain (B1164189) | N-Benzoyl-L-serine methyl ester | Michaelis Constant (Km) | ~1.22 mM | |
| Bromelain | N-Benzoyl-L-serine methyl ester | Rate Constant (k) | 1.57 × 10⁻² s⁻¹ |
Computational Chemistry and Molecular Modeling Applications
Investigation of Reaction Mechanisms and Transition States
Computational approaches are instrumental in elucidating the intricate details of chemical reactions involving D-Serine benzyl (B1604629) ester benzenesulfonate (B1194179), from the hydrolysis of the sulfonate ester to understanding the factors governing reaction selectivity.
Computational Studies on Hydrolysis Pathways of Sulfonate Esters
The hydrolysis of sulfonate esters, a key reaction for compounds like D-Serine benzyl ester benzenesulfonate, has been a subject of considerable computational investigation. The central debate revolves around whether the reaction proceeds through a stepwise mechanism, involving a pentacoordinate intermediate, or a concerted mechanism with a single transition state. acs.orgnih.gov
Computational studies employing methods like density functional theory (DFT) and ab initio calculations have been used to map the potential energy surfaces of these reactions. acs.orgnih.gov These studies analyze the energetics of different proposed pathways to determine the most likely mechanism. For instance, some computational models have found no evidence of a thermodynamically stable pentacoordinate intermediate for certain aryl benzenesulfonates, suggesting a concerted pathway. acs.org Conversely, other studies combining kinetic data with quantum mechanics/molecular mechanics (QM/MM) calculations have provided evidence for a two-step mechanism, particularly when a strong nucleophile and a poor leaving group are involved. nih.gov
A key computational tool in these investigations is the Brønsted plot, which correlates the reaction rate with the pKa of the leaving group. Non-linear Brønsted plots observed in some experimental studies have been interpreted as evidence for a change in mechanism, a hypothesis that can be rigorously tested through computational modeling of the transition states. acs.orgnih.gov
The hydrolysis of the ester group in the serine moiety can also be studied computationally. The mechanism of ester hydrolysis, particularly in a biological context by serine hydrolases, involves the formation of a tetrahedral intermediate stabilized by an oxyanion hole. nih.gov Computational methods like molecular dynamics (MD) simulations and empirical valence bond (EVB) calculations can be used to model these enzymatic reactions in detail. acs.org
Theoretical Approaches to Understanding Reaction Selectivity and Enantioselectivity
Theoretical and computational methods are crucial for understanding and predicting the selectivity of reactions involving chiral molecules like this compound. The enantioselectivity of a reaction, which is the preferential formation of one enantiomer over the other, is of paramount importance in pharmaceutical chemistry.
The "three-point model" is a fundamental concept used to explain enantioselectivity, suggesting that at least three points of interaction between a chiral molecule and a chiral selector (like an enzyme or a chiral catalyst) are necessary for discrimination between enantiomers. mdpi.com Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is widely used to visualize and analyze these interactions. mdpi.com
For this compound, computational models can be used to study its interaction with chiral catalysts or the active sites of enzymes. By calculating the interaction energies of the diastereomeric complexes formed between the D-enantiomer and a chiral selector versus the L-enantiomer, researchers can predict which enantiomer will react faster.
Furthermore, computational studies can elucidate the role of various structural features in directing reaction selectivity. For example, in transition metal-catalyzed reactions, the ionic interactions between a sulfonate group on a ligand and a metal cation can create a highly organized chiral pocket, thereby controlling the enantioselectivity of the reaction. nih.gov Computational models can help in designing ligands with optimal steric and electronic properties to maximize this effect.
Molecular Docking and Rational Drug Design
This compound and related compounds are of interest in drug discovery, particularly for targeting neurological disorders. Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to the rational design of new therapeutic agents.
In Silico Targeting of Biological Receptors (e.g., NMDA Receptors)
D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.govbiorxiv.org The benzyl ester modification in this compound increases its lipophilicity, which could potentially enhance its ability to cross the blood-brain barrier. This makes it an interesting candidate for modulation of NMDA receptor activity.
Molecular docking studies can be employed to predict how this compound binds to the NMDA receptor. These simulations can identify the key amino acid residues in the receptor's binding site that interact with the ligand and can help in understanding the structural basis of its activity. For example, in silico studies on other NMDA receptor modulators have identified interactions with residues like Ser132 and Gln110 as being important for binding. nih.gov By docking this compound into the known crystal structure of the NMDA receptor, researchers can generate hypotheses about its binding mode and potential efficacy as an agonist or antagonist.
These computational predictions can then guide the synthesis and biological testing of new derivatives with improved affinity and selectivity for specific NMDA receptor subtypes (e.g., NR2B-selective antagonists). nih.govnih.gov
Computational Prediction of Biological Activity for Benzenesulfonate Ligands
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenaccessebooks.com This approach is valuable for predicting the activity of new, untested compounds and for optimizing lead compounds in drug discovery.
For benzenesulfonate-containing compounds, QSAR models can be developed to predict their inhibitory activity against various biological targets. For example, a QSAR study on triazinyl-substituted benzenesulfonamide (B165840) conjugates predicted their inhibition constants (Ki) against several human carbonic anhydrase (hCA) isoforms, some of which are associated with tumors. mdpi.com The models identified derivatives with high predicted selectivity for the tumor-associated hCA IX isoform over the cytosolic hCA II isoform.
A similar approach could be applied to this compound and its analogues. By synthesizing a library of related compounds and measuring their biological activity (e.g., on NMDA receptors), a QSAR model could be built. This model would use molecular descriptors (numerical representations of the chemical structure) to correlate with the observed activity. Such a model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the most promising predicted profiles.
| Computational Technique | Application in Drug Design for Benzenesulfonates | Example Finding |
| Molecular Docking | Predicting binding modes to target receptors (e.g., NMDA receptors) | Identification of key interacting amino acid residues in the binding site. nih.gov |
| QSAR | Predicting biological activity based on chemical structure | Development of models to predict inhibitory constants against carbonic anhydrase isoforms. mdpi.com |
| Virtual Screening | Screening large libraries of compounds for potential hits | Identification of novel biphenyl-based NMDA receptor modulators. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its chemical reactivity and biological activity. Conformational analysis and molecular dynamics simulations are powerful computational tools for exploring these aspects of this compound.
Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformers can exist. Computational methods can systematically explore the conformational space to identify the most populated conformers in different environments (e.g., in gas phase or in solution). Studies on the parent amino acid, serine, have revealed a large number of unique conformers, with the relative energies being finely balanced. researchgate.netnih.gov The presence of the benzyl ester and benzenesulfonate groups would further increase this complexity. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for interaction with other molecules, including biological receptors.
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. acs.orgnih.govyoutube.comacs.orgmdpi.com By simulating the movement of every atom in the system over time, MD can reveal how this compound behaves in a solvent, how it interacts with a binding partner, and how its conformation fluctuates. For instance, MD simulations have been used to study the self-assembly of esters into micelles and to understand the stabilizing effects of amino acids in protein formulations. acs.orgmdpi.com For this compound, MD simulations could be used to study its passage through a cell membrane or to model the stability of its complex with an NMDA receptor over time.
| Computational Method | Information Gained | Relevance to this compound |
| Conformational Analysis | Identification of stable low-energy 3D structures. | Understanding the molecule's shape and how it presents itself for interactions. |
| Molecular Dynamics (MD) | Simulation of atomic motions over time. | Elucidating dynamic behavior, interactions with solvents and binding partners, and conformational flexibility. |
Understanding the Influence of Protecting Groups on Molecular Conformation and Reactivity
In peptide chemistry and organic synthesis, protecting groups are employed to mask the reactivity of a functional group, allowing for selective reactions at other sites. The benzyl (Bzl) group in D-Serine benzyl ester serves as a protecting group for the carboxylic acid. Computational studies are instrumental in understanding how such a group influences the molecule's three-dimensional structure (conformation) and its chemical reactivity.
Research Findings:
Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the conformational landscape of protected amino acids. For serine derivatives, the key dihedral angles (Φ, Ψ) that define the backbone conformation are significantly influenced by the nature of the protecting groups. The bulky, aromatic benzyl group sterically restricts the rotational freedom of the molecule compared to smaller alkyl esters. This restriction can favor specific conformations.
A computational study on the serine/threonine ligation (STL) reaction, which involved L-serine benzyl ester as a reactant, utilized DFT calculations to model the reaction mechanism. doi.org In such studies, it is common to replace large protecting groups like benzyl with smaller ones (e.g., a methyl group) to reduce computational cost, which underscores the significant impact these groups have on the molecule's energetic profile. doi.org The choice of protecting group is known to affect not just conformation but also reactivity. Studies on the chemoenzymatic polymerization of amino acids have shown that a benzyl ester group can enhance substrate affinity and increase the rate of reaction compared to smaller esters like methyl or ethyl esters. acs.org
The electronic effects of the benzyl group are also significant. As an electron-withdrawing group, it can influence the charge distribution across the D-serine molecule, impacting the reactivity of the amine and hydroxyl groups. DFT calculations can map the electrostatic potential surface of the molecule, revealing regions of positive and negative charge and predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the increased electrophilicity of the ester carbonyl carbon due to the benzyl group is a key factor in its reactivity. Computational analysis of N-acyl dioxathiazinanes has shown that electron-withdrawing protecting groups enhance reactivity, a principle that applies here. clockss.org
Table 1: Predicted Conformational and Reactivity Effects of the Benzyl Protecting Group on D-Serine
| Parameter | Influence of Benzyl Group | Computational Method of Analysis |
|---|---|---|
| Conformational Freedom | Steric hindrance from the bulky benzyl group restricts the rotation around Cα-C and C-O bonds, limiting the accessible conformational space. | Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations can map the potential energy surface and identify low-energy conformers. |
| Preferred Dihedral Angles | Favors extended conformations to minimize steric clash between the benzyl group and the amino and hydroxyl functions. | DFT geometry optimization provides precise bond angles and dihedral angles of the most stable conformers. |
| Reactivity of Ester Carbonyl | The electron-withdrawing nature of the benzyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. | Calculation of partial atomic charges and analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can quantify this effect. |
| Acidity of N-H Protons | Minor inductive effects from the ester group can slightly alter the pKa of the amine, which can be predicted computationally. | DFT calculations can determine the relative energies of the protonated and deprotonated species to estimate pKa shifts. |
Role of Counter-ions on Peptide and Small Molecule Structure and Dynamics
This compound is a salt, composed of the D-serine benzyl ester cation and the benzenesulfonate anion. The counter-ion is not merely a spectator; it plays a critical role in the solid-state structure (crystal lattice), solubility, and even the conformational behavior of the molecule in solution. Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for investigating these effects.
Research Findings:
The influence of counter-ions is fundamental to the properties of pharmaceutical salts. thermofisher.com In the solid state, the benzenesulfonate counter-ion engages in specific electrostatic and non-covalent interactions with the protonated amine of the D-serine benzyl ester. These interactions, including hydrogen bonds and π-π stacking between the aromatic rings of the cation and anion, dictate the crystal packing and ultimately physical properties like melting point and stability. A computational and crystallographic study on the diastereomeric salts of L-serine benzyl ester with a tartrate derivative revealed that the stoichiometry of the salt can differ between diastereomers (one forming a 2:1 cation:anion salt and the other a 1:1 salt), demonstrating the specific and crucial role of the counter-ion in crystallization. researchgate.net
In solution, the benzenesulfonate counter-ion can influence the behavior of the D-serine benzyl ester cation. MD simulations can model the solvation shell around the ionic pair and predict the degree of association between the cation and anion. In solvents of low polarity, the ions may exist as a tight ion pair, where the benzenesulfonate anion remains in close proximity to the ammonium (B1175870) group of the D-serine derivative. This association can influence the conformational equilibrium of the cation. A study on amino acid-based surfactants showed that the size and flexibility of counter-ions significantly affect their binding affinity and the aggregation properties of the surfactant molecules. nih.gov
Furthermore, MD simulations of biomolecules have shown that counter-ions and other excipients can modulate stability through their interactions with the molecule's surface and their effect on the surrounding water structure. acs.org The large, somewhat hydrophobic benzenesulfonate anion can influence the local hydration environment of the D-serine benzyl ester, which can in turn affect its reactivity and interactions with other molecules.
Table 2: Predicted Roles of the Benzenesulfonate Counter-ion
| Interaction Type | Description | Significance | Computational Investigation Method |
|---|---|---|---|
| Crystal Packing | The size, shape, and charge of the benzenesulfonate ion dictate how the D-serine benzyl ester cations are arranged in the crystal lattice. | Affects melting point, crystal habit, and stability. | Solid-state DFT and crystal structure prediction algorithms. |
| Hydrogen Bonding | The sulfonate group (SO₃⁻) acts as a strong hydrogen bond acceptor for the protonated amine (NH₃⁺) of the D-serine ester. | Key interaction for stabilizing the salt structure in both solid and solution phases. | Quantum mechanical calculations (DFT) can quantify the strength of these bonds. |
| Aromatic Interactions | π-π stacking can occur between the benzene (B151609) ring of the counter-ion and the benzyl group of the cation. | Contributes to the stability of the crystal lattice and can influence conformation in solution. | MD simulations with appropriate force fields can sample these interactions. |
| Ion Pairing in Solution | In solution, the cation and anion can exist as a solvent-separated pair or a tighter contact ion pair, depending on the solvent. | Affects solubility, aggregation, and the reactivity of the amino acid derivative. | MD simulations can calculate the radial distribution function between the ions to determine the extent of pairing. |
Future Research Directions and Emerging Applications
Exploration of Novel D-Serine Benzyl (B1604629) Ester Benzenesulfonate (B1194179) Derivatives with Enhanced Efficacy or Specificity
The foundation for future research lies in the development of novel derivatives. The existing hydrochloride and Boc-protected forms of D-serine benzyl ester are instrumental in current research, offering stability and utility in peptide synthesis and neuropharmacology. chemimpex.comchemimpex.com Future work will likely focus on creating new derivatives with superior properties. The goal is to enhance therapeutic potential by improving characteristics such as lipophilicity for better blood-brain barrier penetration, thereby increasing efficacy in the central nervous system.
Research efforts may concentrate on modifying the benzyl or benzenesulfonate groups to fine-tune the molecule's interaction with its biological targets. This could lead to derivatives with higher specificity for particular subtypes of the N-methyl-D-aspartate (NMDA) receptor, potentially reducing off-target effects and improving therapeutic outcomes for neurological disorders. chemimpex.com
Advanced Applications in Neuropharmacology and Central Nervous System Disorders Beyond Current Paradigms
D-serine is a potent co-agonist at the glycine (B1666218) site of the NMDA receptor, a key player in synaptic plasticity, memory, and learning. nih.gov Derivatives like D-serine benzyl ester hydrochloride are already used to study conditions associated with NMDA receptor hypofunction, such as schizophrenia, and in models of neurodegenerative diseases like Alzheimer's. chemimpex.com
Future applications aim to extend beyond these paradigms. Researchers are poised to investigate the role of D-serine derivatives in a wider range of CNS disorders. This includes exploring their potential therapeutic effects in conditions such as epilepsy, amyotrophic lateral sclerosis (ALS), and brain damage from hypoxia-ischemia. nih.gov Furthermore, the potential for cognitive enhancement in healthy individuals or those with age-related cognitive decline represents a significant, albeit complex, avenue for future neuropharmacological research. The ability to modulate NMDA receptor activity is fundamental to understanding and potentially treating a broad spectrum of neurological and psychiatric conditions. nih.gov
Integration into Complex Peptide and Protein Engineering for Novel Biologics
The use of protected amino acid derivatives is fundamental to peptide synthesis. researchgate.netpeptide.com Boc-D-serine benzyl ester, a related compound, is valuable in solid-phase peptide synthesis (SPPS), where the Boc group provides protection for the amino group during the formation of peptide bonds. chemimpex.com The benzyl ester protects the carboxylic acid end of the amino acid.
A significant future direction is the integration of D-serine, via its ester derivatives, into complex peptides to create novel biologics. Peptides composed of L-amino acids are readily degraded by proteases in the body. Incorporating D-amino acids like D-serine can make the resulting peptides more resistant to enzymatic degradation, thereby increasing their stability and bioavailability. This strategy can be used to engineer peptides with longer half-lives and improved therapeutic potential for a wide array of diseases.
Development of Environmentally Benign and Cost-Effective Synthetic Strategies for D-Serine Analogues
The synthesis of amino acid esters has traditionally involved the use of hazardous solvents. For instance, the preparation of amino acid benzyl esters often employed benzene (B151609) or carbon tetrachloride to remove water azeotropically. researchgate.net These solvents are now recognized as highly hazardous to human health and the environment.
A critical area of future research is the development of "green" chemistry approaches for synthesizing D-serine analogues. A recent, more environmentally benign method has been reported for the one-step preparation of enantiopure D-amino acid benzyl esters. researchgate.net This process replaces hazardous solvents with safer alternatives, as detailed in the table below.
| Parameter | Traditional Method | Greener Alternative |
|---|---|---|
| Azeotropic Solvent | Benzene or Carbon Tetrachloride | Cyclohexane (B81311) |
| Precipitating Solvent | Diethyl Ether | Ethyl Acetate |
| Environmental/Safety Profile | Highly hazardous and carcinogenic solvents | Significantly reduced hazard profile |
| Outcome | Effective but high-risk | Enantiomerically pure product with validated solvent replacement |
This shift not only improves the safety and environmental impact of the synthesis but can also lead to more cost-effective production methods by avoiding the high costs associated with handling and disposing of highly hazardous materials. researchgate.net Future research will continue to refine these processes, seeking even more efficient and sustainable synthetic routes.
Refinement of Computational Models for Predictive Drug Design and Mechanistic Insights
While direct computational modeling studies on D-Serine benzyl ester benzenesulfonate are not widely published, this area represents a significant frontier. Computational chemistry and molecular modeling are indispensable tools in modern drug discovery.
Future research will undoubtedly involve the use of computational models for the predictive design of new D-serine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structures of different derivatives with their biological activity. Molecular docking simulations can predict how these novel compounds will bind to the NMDA receptor, providing insights into the specificity and affinity of the interaction. Furthermore, molecular dynamics simulations can offer a deeper mechanistic understanding of how the binding of a D-serine analogue modulates the receptor's function over time. These predictive models will accelerate the design-build-test cycle of drug development, making the search for more effective neuropharmacological agents more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
